Cas no 87156-74-9 (hex-3-en-1-amine)

Technical Introduction: Hex-3-en-1-amine Hex-3-en-1-amine is an unsaturated primary amine with the molecular formula C₆H₁₃N, featuring a terminal amino group and a double bond at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amine and alkene functionalities enable participation in condensation, addition, and polymerization reactions. The structural unsaturation offers opportunities for further functionalization, enhancing its utility in fine chemical manufacturing. Hex-3-en-1-amine is typically handled under inert conditions due to its sensitivity to oxidation and moisture. Its balanced reactivity and molecular structure make it valuable for targeted synthetic applications.
hex-3-en-1-amine structure
hex-3-en-1-amine structure
Product Name:hex-3-en-1-amine
CAS No:87156-74-9
MF:C6H13N
MW:99.1741216182709
CID:3295283
PubChem ID:15202918
Update Time:2025-05-20

hex-3-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-HEXEN-1-AMINE, (E)-
    • 3-Hexen-1-amine, (3E)-
    • hex-3-en-1-amine
    • CS-0279148
    • 87156-74-9
    • EN300-1852298
    • AKOS006290408
    • (E)-hex-3-en-1-amine
    • Inchi: 1S/C6H13N/c1-2-3-4-5-6-7/h3-4H,2,5-7H2,1H3/b4-3+
    • InChI Key: VGZNFMCCYIOLAF-ONEGZZNKSA-N
    • SMILES: C(N)C/C=C/CC

Computed Properties

  • Exact Mass: 99.104799419Da
  • Monoisotopic Mass: 99.104799419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26Ų

hex-3-en-1-amine Pricemore >>

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Additional information on hex-3-en-1-amine

Hex-3-en-1-amine: A Comprehensive Overview

Hex-3-en-1-amine, also known by its CAS number 87156-74-9, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound, classified as an amine, belongs to the broader category of organic compounds. Its structure consists of a six-carbon chain with an amine group (-NH2) attached to the first carbon and a double bond between the third and fourth carbons. This configuration not only influences its physical properties but also plays a crucial role in its reactivity and potential uses.

The synthesis of hex-3-en-1-amine is typically achieved through various methods, including the reduction of nitriles or the direct amination of alkenes. Recent advancements in catalytic processes have made these methods more efficient, reducing production costs and environmental impact. The compound's ability to undergo multiple types of reactions, such as nucleophilic additions and condensations, makes it a valuable intermediate in organic synthesis.

In terms of applications, hex-3-en-1-amine has found extensive use in the pharmaceutical industry. Its role as a building block for more complex molecules has been pivotal in drug discovery. For instance, researchers have utilized this compound to synthesize bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form stable bonds with other functional groups has further enhanced its utility in medicinal chemistry.

Beyond pharmaceuticals, hex-3-en-1-amine is also employed in the agrochemical sector. Its derivatives have been developed as pesticides and herbicides, contributing to crop protection and yield enhancement. Recent studies have focused on improving the selectivity and biodegradability of these compounds to minimize environmental impact.

The chemical properties of hex-3-en-1-amines are heavily influenced by their structure. The presence of the double bond introduces geometric isomerism, which can affect the compound's reactivity and physical properties. Additionally, the amine group imparts basicity, enabling participation in various acid-base reactions. These characteristics make it a versatile molecule for both academic research and industrial applications.

In recent years, there has been growing interest in exploring the biological effects of hex-3-en-1-amines. Studies have investigated their potential as signaling molecules or bioactive agents in cellular systems. For example, research has shown that certain derivatives can modulate enzyme activity or interact with cellular receptors, opening new avenues for therapeutic development.

The environmental fate and toxicity of hex-3-en-1-amines are critical considerations for their safe use. Research indicates that these compounds can degrade under specific environmental conditions, such as microbial action or photochemical reactions. However, further studies are needed to fully understand their long-term impact on ecosystems.

In conclusion, hex-3-en-1-amines, with its CAS number 87156-749, stands out as a significant compound with diverse applications across multiple industries. Its structural features provide a foundation for innovative uses in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new potentials for this compound, it is poised to play an even more prominent role in future technological advancements.

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